Cas no 462-60-2 (Hydantoic Acid)

Hydantoic Acid 化学的及び物理的性質
名前と識別子
-
- Hydantoic Acid
- [(Aminocarbonyl)amino]acetic acid
- 2-(carbamoylamino)acetic acid
- Glycine,N-(aminocarbonyl)-
- N-Carbamoylglycine
- N-Carboxymethylurea
- Urea, (carboxymethyl)-
- CS-0204817
- H0655
- 2-Ureidoacetic acid
- Acetic acid, ureido-
- CHEBI:133351
- NSC-49417
- NSC49417
- Z57009586
- BRN 1812022
- SCHEMBL289921
- N-Carbamylglycine
- 4-04-00-02411 (Beilstein Handbook Reference)
- Q4F314U63K
- AT23074
- HydantoinsA currencyure
- AKOS000264528
- InChI=1/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8
- AS-56566
- CB 1636
- N-(CARBOXYMETHYL)UREA
- Acetic acid, [(aminocarbonyl)amino]-
- 462-60-2
- SY051314
- Glycoluric acid
- UNII-Q4F314U63K
- Oprea1_578490
- MFCD00047876
- CCRIS 6533
- ureidoacetic acid
- EN300-10397
- Carbomoylglycine
- EINECS 207-328-5
- AB00981907-01
- Q27286991
- FT-0632170
- DTXSID7060045
- Glycine, N-(aminocarbonyl)-
- NS00031593
- Acetic acid, ((aminocarbonyl)amino)-
- Carbamoylglycine
- NSC 49417
- Glycine, N-carbamoyl-
- N-carbamyl glycine
- DB-026618
- STL553754
- DB-051365
-
- MDL: MFCD00047876
- インチ: InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)
- InChIKey: KZVRXPPUJQRGFN-UHFFFAOYSA-N
- ほほえんだ: O=C(O)CNC(N)=O
計算された属性
- せいみつぶんしりょう: 118.03800
- どういたいしつりょう: 118.038
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 92.4A^2
- 疎水性パラメータ計算基準値(XlogP): -1.4
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.5267 (rough estimate)
- ゆうかいてん: No data available
- ふってん: 220.6°C (rough estimate)
- フラッシュポイント: 151.5±25.7 °C
- 屈折率: 1.4715 (estimate)
- PSA: 92.42000
- LogP: -0.16950
- ようかいせい: アルカリ液に溶け、冷水に溶けない
- じょうきあつ: 0.0±1.5 mmHg at 25°C
Hydantoic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:MB7660000
-
危険物標識:
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- リスク用語:R36/37/38
Hydantoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0655-25g |
Hydantoic Acid |
462-60-2 | 98.0%(T) | 25g |
¥1610.0 | 2022-06-10 | |
abcr | AB136781-25 g |
Hydantoic acid, 98%; . |
462-60-2 | 98% | 25g |
€139.10 | 2022-06-12 | |
Enamine | EN300-10397-0.1g |
2-(carbamoylamino)acetic acid |
462-60-2 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275487-10g |
Hydantoic acid |
462-60-2 | 98% | 10g |
¥234.00 | 2024-05-12 | |
TRC | H505470-2.5g |
Hydantoic Acid |
462-60-2 | 2.5g |
$ 80.00 | 2022-06-02 | ||
Enamine | EN300-10397-2.5g |
2-(carbamoylamino)acetic acid |
462-60-2 | 95% | 2.5g |
$44.0 | 2023-10-28 | |
Fluorochem | 066647-25g |
Aminocarbonyl)amino]acetic acid |
462-60-2 | 97% | 25g |
£80.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275487-25g |
Hydantoic acid |
462-60-2 | 98% | 25g |
¥406.00 | 2024-05-12 | |
eNovation Chemicals LLC | D963994-100g |
HYDANTOIC ACID |
462-60-2 | 98.0% | 100g |
$220 | 2025-02-22 | |
Aaron | AR00D970-1g |
Hydantoic Acid |
462-60-2 | 98% | 1g |
$4.00 | 2025-01-24 |
Hydantoic Acid 関連文献
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1. Formation and degradation of urea derivatives in the azide method of peptide synthesis. Part 2. Acidolytic degradation of urea derivativesKen Inouye,Kunio Watanabe J. Chem. Soc. Perkin Trans. 1 1977 1911
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2. A normal gem-dimethyl effect in the base-catalyzed cyclization of ω-(?p-nitrophenyl)hydantoic acids: evidence for hindered proton transfer in the permethylated estersIva B. Blagoeva,Anthony J. Kirby,Ivaylo I. Kochiyashki,Asen H. Koedjikov,Ivan G. Pojarlieff,Maria M. Toteva J. Chem. Soc. Perkin Trans. 2 2000 1953
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3. A pH-dependent cyanate reactivity model: application to preparative N-carbamoylation of amino acidsJacques Taillades,Laurent Boiteau,Isabelle Beuzelin,Olivier Lagrille,Jean-Philippe Biron,Willy Vayaboury,Odile Vandenabeele-Trambouze,Olivia Giani,Auguste Commeyras N-carbamoylation of amino acids. Jacques Taillades Laurent Boiteau Isabelle Beuzelin Olivier Lagrille Jean-Philippe Biron Willy Vayaboury Odile Vandenabeele-Trambouze Olivia Giani Auguste Commeyras J. Chem. Soc. Perkin Trans. 2 2001 1247
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4. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acidsAsen H. Koedjikov,Iva B. Blagoeva,Ivan G. Pojarlieff,Anthony J. Kirby J. Chem. Soc. Perkin Trans. 2 1996 2479
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5. Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones to 5-arylhydantoic acidsMichel Bergon,Jean-Pierre Calmon J. Chem. Soc. Perkin Trans. 2 1978 493
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6. Linear free energy–steric strain energy relationships for the gem-di-methyl effect. Acid-catalysed ring closure of methyl-substituted 3-ureidopropionic acidsIva B. Blagoeva,Bogdan J. Kurtev,Ivan G. Pojarlieff J. Chem. Soc. Perkin Trans. 2 1979 1115
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7. CXLIII.—The influence of substituents on the formation and stability of heterocyclic compounds. Part I. HydantoinsChristopher Kelk Ingold,Shinichi Sako,Jocelyn Field Thorpe J. Chem. Soc. Trans. 1922 121 1177
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Violina T. Angelova,Anthony J. Kirby,Asen H. Koedjikov,Ivan G. Pojarlieff Org. Biomol. Chem. 2003 1 859
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Violina T. Angelova,Nikolay G. Vassilev,Asen H. Koedjikov,Ivan G. Pojarlieff Org. Biomol. Chem. 2007 5 2835
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10. Intramolecular nucleophilic attack by urea nitrogen. Reactivity–selectivity relationships for the general acid–base catalysed cyclisations of ureido acids and estersIva B. Blagoeva,Ivan G. Pojarlieff,Denis T. Tashev,Anthony J. Kirby J. Chem. Soc. Perkin Trans. 2 1989 347
Hydantoic Acidに関する追加情報
Hydantoic Acid (CAS No. 462-60-2): Properties, Applications, and Market Insights
Hydantoic Acid (CAS No. 462-60-2), also known as Glycolylurea, is an organic compound with significant relevance in pharmaceutical, cosmetic, and biochemical research. This white crystalline solid is derived from the reaction of glycolic acid and urea, offering unique chemical properties that make it valuable across multiple industries. Its molecular formula, C3H6N2O3, and versatile reactivity have positioned it as a key intermediate in synthesizing hydantoin derivatives, which are widely used in drug development and skincare formulations.
The growing demand for sustainable and bio-based chemicals has spotlighted Hydantoic Acid as a compound of interest. Researchers are exploring its potential in green chemistry applications, particularly in biodegradable formulations and non-toxic additives. Recent studies highlight its role in anti-aging skincare, where its mild exfoliating and moisturizing properties align with the trend toward clean beauty products. Additionally, its compatibility with peptide synthesis makes it a candidate for innovative therapeutic agents, addressing queries like "natural alternatives to synthetic preservatives" or "eco-friendly cosmetic ingredients."
From a commercial perspective, the global market for Hydantoic Acid is expanding, driven by its applications in pharmaceutical intermediates and personal care products. Manufacturers are optimizing production processes to meet regulatory standards such as REACH and FDA compliance, responding to searches like "CAS 462-60-2 suppliers" or "high-purity Hydantoic Acid." Analytical techniques like HPLC and NMR ensure quality control, while patents for novel synthesis methods reflect its industrial importance. As consumers prioritize transparency in ingredient sourcing, suppliers are increasingly detailing the safety profiles and eco-certifications of this compound.
In laboratory settings, Hydantoic Acid serves as a precursor for 5-membered heterocycles, enabling advancements in medicinal chemistry. Its solubility in water and polar solvents facilitates reactions under mild conditions, a feature frequently cited in queries like "water-soluble organic intermediates." Recent publications also investigate its antioxidant potential, linking it to broader discussions on oxidative stress mitigation—a hot topic in nutraceutical and cosmeceutical research. This dual functionality (chemical utility and bioactive properties) underscores its cross-disciplinary appeal.
Looking ahead, innovations in enzyme-catalyzed synthesis could further enhance the sustainability profile of Hydantoic Acid. With AI-driven platforms increasingly used to predict chemical behavior, searches combining "CAS 462-60-2" with "machine learning in organic synthesis" are rising. Furthermore, its low environmental persistence aligns with circular economy principles, making it a candidate for green manufacturing initiatives. For businesses, integrating these insights into SEO strategies—such as targeting long-tail keywords like "biodegradable Hydantoic Acid suppliers"—can improve visibility in niche markets.
To summarize, Hydantoic Acid (CAS No. 462-60-2) bridges scientific rigor and industrial practicality. Its applications span from drug discovery to cosmetic science, while its evolving production methods reflect the shift toward sustainable chemistry. By addressing trending searches and emphasizing its multifunctional nature, this article aims to provide a comprehensive, SEO-optimized resource for researchers, purchasers, and formulators alike.
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